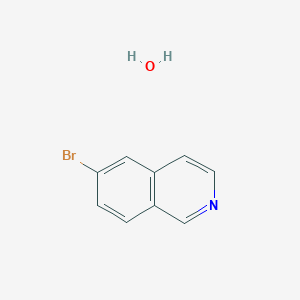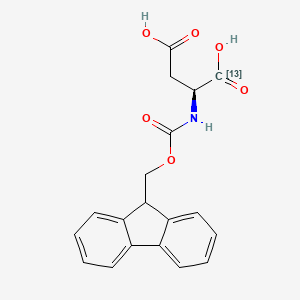
Fmoc-Asp-OH-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Asp-OH-1-13C: is a derivative of L-aspartic acid, where the carbon at position 1 is replaced with the carbon-13 isotopeIt is commonly used in peptide synthesis and other biochemical applications due to its stable isotope labeling, which is useful in nuclear magnetic resonance (NMR) studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This can be achieved by reacting the amino group with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of Fmoc-Asp-OH-1-13C typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Asp-OH-1-13C undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding acids or esters.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection.
Major Products:
Oxidation: Formation of aspartic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of deprotected amino acids or peptides.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Asp-OH-1-13C is widely used in peptide synthesis as a building block. Its stable isotope labeling makes it valuable for NMR studies to investigate peptide structures and dynamics .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The carbon-13 labeling allows for detailed analysis of metabolic pathways and protein folding .
Medicine: The compound is used in the development of peptide-based drugs. Its stable isotope labeling helps in the pharmacokinetic and pharmacodynamic studies of these drugs .
Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of Fmoc-Asp-OH-1-13C primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The carbon-13 labeling allows for detailed NMR studies, providing insights into the structure and dynamics of peptides and proteins . The Fmoc group is removed by base, typically piperidine, forming a stable adduct with the dibenzofulvene byproduct, which prevents it from reacting with the substrate .
Comparación Con Compuestos Similares
Fmoc-Asp-OH-2-13C: Another isotope-labeled derivative of L-aspartic acid with carbon-13 at position 2.
Fmoc-Asp-OH-15N: A nitrogen-15 labeled derivative of L-aspartic acid.
Fmoc-Ala-OH-1-13C: A carbon-13 labeled derivative of L-alanine.
Uniqueness: Fmoc-Asp-OH-1-13C is unique due to its specific carbon-13 labeling at position 1, which provides distinct advantages in NMR studies. This labeling allows for precise tracking of the carbon atom in metabolic and structural studies, making it a valuable tool in both research and industrial applications .
Propiedades
Número CAS |
286460-77-3 |
|---|---|
Fórmula molecular |
C19H17NO6 |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)butanedioic acid |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i18+1 |
Clave InChI |
KSDTXRUIZMTBNV-IQGYWFNKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)[13C](=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



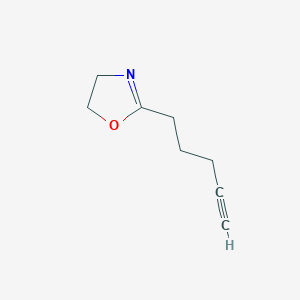
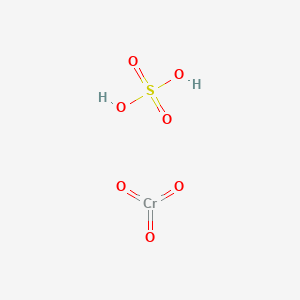



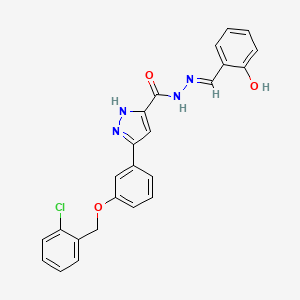

![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)
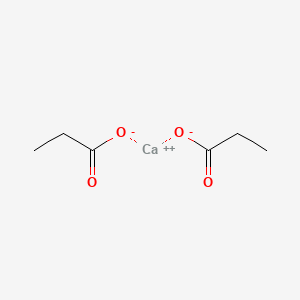
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)
![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)

